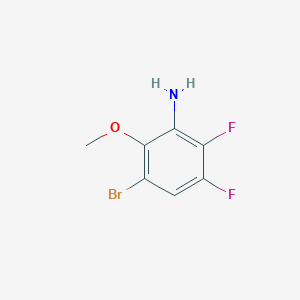

3-Bromo-5,6-difluoro-2-methoxyaniline

Description

3-Bromo-5,6-difluoro-2-methoxyaniline (CAS No. 1784147-15-4) is a halogenated aniline derivative featuring a bromine atom at position 3, two fluorine atoms at positions 5 and 6, and a methoxy group at position 2. This compound is a specialty chemical primarily used in pharmaceutical research and development, particularly as a precursor for synthesizing heterocyclic compounds and active pharmaceutical ingredients (APIs). Its structural complexity, combining halogen and electron-donating groups, makes it valuable for tuning reactivity in nucleophilic substitution and coupling reactions .

Suppliers such as Hubei Guoyunfurui (China) and Toronto Research Chemicals (Canada) highlight its role in high-value drug discovery projects, emphasizing its use in synthesizing fluorinated analogs of bioactive molecules .

Properties

IUPAC Name |

5-bromo-2,3-difluoro-6-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c1-12-7-3(8)2-4(9)5(10)6(7)11/h2H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTZQGMBJXHFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1N)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-difluoro-2-methoxyaniline typically involves the bromination and fluorination of 2-methoxyaniline. The process can be summarized as follows:

Bromination: 2-Methoxyaniline is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, often optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-difluoro-2-methoxyaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-5,6-difluoro-2-methoxyaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The bromine, fluorine, and methoxy groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with analogous brominated aniline derivatives:

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight | Key Applications |

|---|---|---|---|---|---|

| 3-Bromo-5,6-difluoro-2-methoxyaniline | 1784147-15-4 | C₇H₆BrF₂NO | Br (3), F (5,6), OCH₃ (2) | 238.03 | Pharmaceutical intermediates, fluorinated API synthesis |

| 3-Bromo-5-methoxyaniline | 16618-68-1 | C₇H₈BrNO | Br (3), OCH₃ (5) | 202.05 | Organic synthesis, agrochemicals |

| 3-Bromo-2-fluoro-6-methoxyaniline | - | C₇H₇BrFNO | Br (3), F (2), OCH₃ (6) | 220.04 | Research chemicals, Suzuki-Miyaura coupling |

| 3-Bromo-4-methoxybenzonitrile | - | C₈H₆BrNO | Br (3), OCH₃ (4), CN (1) | 228.05 | Ligand synthesis, materials science |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The difluoro substituents in this compound enhance electrophilicity at the bromine position compared to non-fluorinated analogs like 3-Bromo-5-methoxyaniline. This accelerates nucleophilic aromatic substitution (SNAr) reactions, critical in API synthesis .

- Steric Effects : The methoxy group at position 2 in the target compound creates steric hindrance, which may reduce regioselectivity in coupling reactions compared to 3-Bromo-2-fluoro-6-methoxyaniline (methoxy at position 6) .

- Fluorine Impact: Fluorine’s electronegativity and lipophilicity improve metabolic stability in drug candidates derived from this compound, a feature absent in non-fluorinated analogs .

Perkin Rearrangement

This compound participates in Perkin rearrangements, similar to other 3-bromo coumarin derivatives . However, the fluorine atoms stabilize transition states via inductive effects, leading to higher yields in heterocyclic ring formation compared to 3-Bromo-5-methoxyaniline .

Halogen Exchange

The bromine atom in the compound can undergo halogen exchange with iodide or chloride under Ullmann conditions. This reactivity is less efficient in 3-Bromo-4-methoxybenzonitrile due to the electron-withdrawing cyano group deactivating the ring .

Pharmacological and Industrial Relevance

- Pharmaceuticals : The compound’s fluorinated structure aligns with trends in developing kinase inhibitors and antipsychotic drugs, where fluorine enhances bioavailability. In contrast, 3-Bromo-5-methoxyaniline is more commonly used in agrochemicals .

- Material Science : Unlike 3-Bromo-4-methoxybenzonitrile (used in ligand design for catalysis), the target compound’s applications are restricted to medicinal chemistry due to its complex substitution pattern .

Biological Activity

3-Bromo-5,6-difluoro-2-methoxyaniline is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₇H₆BrF₂NO and features a benzene ring substituted with bromine, two fluorine atoms, and a methoxy group. These substitutions impact its chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₆BrF₂NO |

| Molecular Weight | 220.03 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Bromine, Fluorine, Methoxy |

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The presence of bromine and fluorine enhances its affinity for enzymes and receptors, potentially modulating several biological pathways:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: Its structure allows binding to various receptors, influencing cellular signaling processes.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Research Findings

Recent studies have highlighted the compound's potential applications in various fields:

Study 1: Antiviral Activity

A study explored the activity of various aniline derivatives against HIV-1 integrase. While specific data for this compound was not provided, compounds with similar structures showed IC50 values in the low micromolar range, indicating significant antiviral potential .

Study 2: Anticancer Activity

In vitro studies on related compounds demonstrated effective inhibition of cancer cell proliferation. For instance, compounds targeting tubulin polymerization exhibited IC50 values ranging from 0.1 to 10 µM against various cancer cell lines . This suggests that this compound may share similar properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.